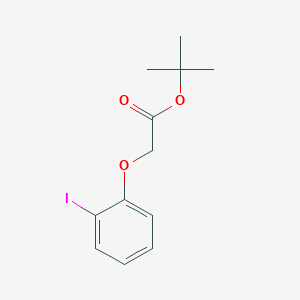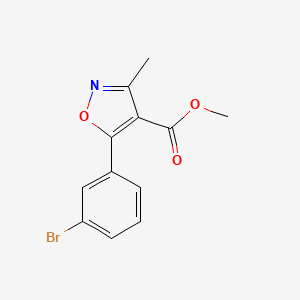
2-Cyclohexanesulfonyl-2-methyl-propionic acid
説明
2-Cyclohexanesulfonyl-2-methyl-propionic acid, commonly referred to as CMPA, is a synthetic organic compound composed of a cyclohexane ring, two methyl groups, and a sulfonyl group. It is an important building block for many organic compounds and has been studied extensively for its biochemical and physiological effects. CMPA has been used in a variety of scientific research applications, such as drug delivery, enzyme inhibitors, and cancer treatments.
科学的研究の応用
Chemical Synthesis and Catalysis : The properties of 2-Cyclohexanesulfonyl-2-methyl-propionic acid are useful in the field of chemical synthesis. For example, the acid-catalyzed ring opening of substituted nopinones to cyclohexenones, as discussed by Coxon, Hydes, and Steel (1985), illustrates its potential in facilitating specific chemical reactions (Coxon, Hydes, & Steel, 1985).
Polymer Science and Engineering : In polymer science, this compound derivatives are explored for their unique properties. For instance, Yu et al. (2020) describe the use of a polyelectrolyte hydrogel, which includes derivatives of this compound, for creating materials with high stiffness and strength, potentially useful in biomedical and engineering fields (Yu et al., 2020).
Electrochemistry and Material Science : In the field of electrochemistry, research by Ranganathan and Kuo (1999) demonstrates the significant impact of treating electrodes with solvents, including cyclohexane, on electrode kinetics, adsorption, and capacitance, suggesting applications in the development of more efficient electrochemical devices (Ranganathan & Kuo, 1999).
Environmental Chemistry : The compound finds applications in environmental chemistry as well, such as in the adsorption studies of hazardous chemicals from water. Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing 2-(2-methyl-4-chlorophenoxy) propionic acid from water, indicating its potential in environmental remediation and water purification technologies (Kamaraj et al., 2018).
Pharmaceutical and Biomedical Research : While this area often overlaps with drug usage, it's important to note that derivatives of this compound are explored for their potential in creating new pharmaceutical compounds. For example, the work by Schleusner et al. (2004) on synthesizing derivatives for use in allylation reactions highlights this aspect (Schleusner et al., 2004).
特性
IUPAC Name |
2-cyclohexylsulfonyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-10(2,9(11)12)15(13,14)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZGBRKPWFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

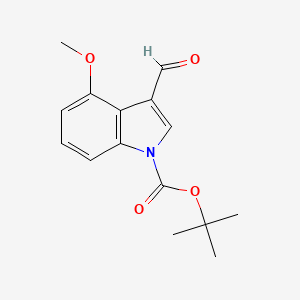

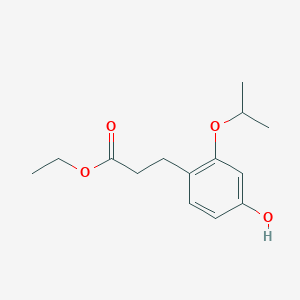
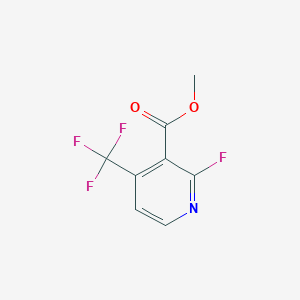
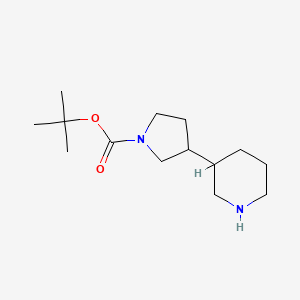
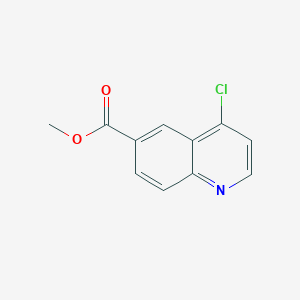
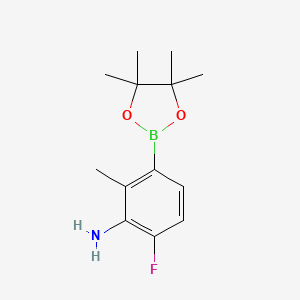
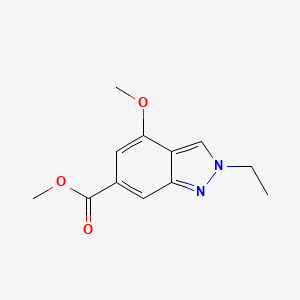


![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)
